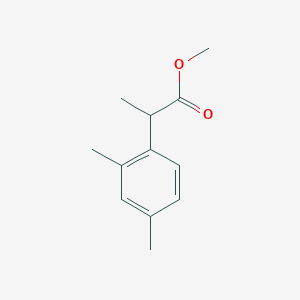

Methyl 2-(2,4-dimethylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,4-dimethylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a methyl group attached to a propanoate backbone, with a 2,4-dimethylphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylphenyl)propanoate typically involves the esterification of 2-(2,4-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and catalysts ensures the production of a high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethylphenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction can convert the ester to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

Oxidation: 2-(2,4-Dimethylphenyl)propanoic acid.

Reduction: 2-(2,4-Dimethylphenyl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,4-dimethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2,5-dimethylphenyl)propanoate

- Methyl 2-(3,4-dimethylphenyl)propanoate

- Methyl 2-(2,6-dimethylphenyl)propanoate

Uniqueness

Methyl 2-(2,4-dimethylphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar esters.

Biological Activity

Methyl 2-(2,4-dimethylphenyl)propanoate is an organic compound with significant interest in biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Structure : The compound features a propanoate moiety attached to a 2,4-dimethylphenyl group, which contributes to its aromatic properties and potential biological interactions.

This compound may interact with various biological targets due to its ester functional group and aromatic structure. Upon hydrolysis, it releases the corresponding acid and alcohol, which can engage in biochemical pathways. Compounds with similar structures have shown potential as enzyme inhibitors or modulators of biological processes, indicating possible pharmacological applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- In Vitro Studies : The compound was evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels for therapeutic use .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. Similar esters have been shown to interact with enzymes like Cdc25B, which plays a crucial role in cell cycle regulation. Compounds with structural similarities often exhibit enzyme inhibition capabilities, suggesting that this compound could potentially modulate similar pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Anticancer (HepG2) | TBD | Potential enzyme inhibitor |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Antiproliferative | 11–0.69 | Compared favorably to doxorubicin |

| Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate | HDAC Inhibitor | 0.12 | Potent against HeLa cells |

Case Studies

- Cytotoxicity in HepG2 Cells : In a study assessing the cytotoxic effects of various compounds on HepG2 cells, this compound exhibited notable anti-proliferative effects. The MTT assay demonstrated a significant reduction in cell viability at specific concentrations .

- Enzyme Interaction Studies : Research involving the screening of compounds for Cdc25B inhibition included this compound as a candidate. While detailed IC50 values were not provided for this compound specifically, its structural analogs displayed effective inhibition rates .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 2-(2,4-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-11(9(2)7-8)10(3)12(13)14-4/h5-7,10H,1-4H3 |

InChI Key |

XYLAXESWZMOUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.